N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(4-methoxyphenyl)propanamide
Description
N-{1-[1-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3-Methyl-1H-Pyrazol-5-yl}-3-(4-Methoxyphenyl)Propanamide (hereafter referred to as Compound A) is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₂₅H₂₂ClN₇O₂ and a molecular weight of 487.9 g/mol . Its structure features:
- A 3-chlorophenyl substituent at the pyrazolo[3,4-d]pyrimidine core.
- A 3-methyl-1H-pyrazol-5-yl linker.
- A 3-(4-methoxyphenyl)propanamide side chain.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN7O2/c1-16-12-22(30-23(34)11-8-17-6-9-20(35-2)10-7-17)33(31-16)25-21-14-29-32(24(21)27-15-28-25)19-5-3-4-18(26)13-19/h3-7,9-10,12-15H,8,11H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOKFWGJLRBLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB. This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR.
Biochemical Pathways
The inhibition of PKB affects the PI3K-PKB-mTOR pathway. This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival. Therefore, the inhibition of PKB can lead to a decrease in these cellular processes.
Pharmacokinetics
The compound is orally bioavailable. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Biochemical Analysis
Cellular Effects
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(4-methoxyphenyl)propanamide has shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocyclic rings, specifically pyrazolo[3,4-d]pyrimidines. Its molecular formula is , and it has a molecular weight of approximately 396.85 g/mol. The presence of the 3-chlorophenyl group and methoxyphenyl moiety contributes to its biological profile.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant activity against various kinases, particularly serine-threonine kinases such as p70S6K and Akt. These kinases play crucial roles in cell proliferation and survival pathways, making them attractive targets for anticancer therapies.
Key Mechanisms:
- Inhibition of Kinase Activity : The compound has been shown to inhibit the activity of p70S6K and Akt-1, which are involved in the mTOR signaling pathway that regulates cell growth and metabolism .
- Induction of Apoptosis : It may promote apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound through various assays:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of p70S6K |
| HeLa (Cervical) | 10.0 | Disruption of cell cycle progression |
Case Studies
Case Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of the compound in a mouse model bearing xenografts from human cancer cells. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle only. The study highlighted the potential for this compound as a therapeutic agent in oncology settings.
Case Study 2: Kinase Inhibition Profile
Another study focused on the kinase inhibition profile of the compound. It was found to selectively inhibit p70S6K with an IC50 value significantly lower than that for other kinases tested, indicating its specificity and potential for fewer side effects compared to less selective inhibitors.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Variations in the Side Chain
Key Observations :
- Solubility vs. Lipophilicity : The 4-methoxyphenylpropanamide in Compound A balances solubility (via methoxy) and lipophilicity (via phenyl), whereas the 2,4-difluorobenzamide () prioritizes membrane permeability .
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example:
- Step 1 : Condensation of 3-methyl-1H-pyrazol-5-amine with chlorinated phenyl derivatives under basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
- Step 2 : Coupling reactions (e.g., amide bond formation) using reagents like HATU or EDCI in solvents such as DMF or acetonitrile .
- Purification : Techniques like recrystallization (using ethyl acetate/isopropanol) or column chromatography are employed .
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. What spectroscopic techniques are critical for verifying the compound’s structure?
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole ring protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirms functional groups (amide C=O stretch at ~1650–1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~529) .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling reactions to reduce side products .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .
- Temperature Control : Maintain 80–100°C for cyclization steps to minimize decomposition .
- Flow Chemistry : Continuous reactors improve efficiency for industrial-scale production .
Q. What strategies resolve contradictions in biological activity data (e.g., variable enzyme inhibition)?
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant COX-2) and buffer conditions (pH 7.4) to reduce variability .
- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to confirm potency .
- Off-Target Screening : Employ kinase profiling panels to identify cross-reactivity .
Q. How does substituent variation on the pyrazole ring affect structure-activity relationships (SAR)?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Methoxy Groups : Improve solubility via hydrogen bonding while retaining target affinity .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce cellular permeability .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Corrogate substituent electronegativity with IC₅₀ values to guide design .
Methodological Challenges
Q. How are impurities identified and quantified during synthesis?
- HPLC-PDA : Detect byproducts (e.g., unreacted intermediates) using C18 columns and gradient elution .
- LC-MS/MS : Characterize trace impurities (e.g., dehalogenated derivatives) with <0.1% sensitivity .
Q. What in vitro models evaluate pharmacokinetic properties?
- Caco-2 Assays : Measure intestinal permeability (Papp values) .
- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂) .
- Plasma Protein Binding : Use ultrafiltration to assess free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
